

## Metiazinic Acid: A Technical Overview of a Phenothiazine-Derived Anti-Inflammatory Agent

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For Researchers, Scientists, and Drug Development Professionals

Metiazinic acid (2-(10-methylphenothiazin-2-yl)acetic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class of compounds.[1][2] First developed as a therapeutic agent for rheumatic and inflammatory conditions, its unique chemical scaffold, derived from the well-established phenothiazine core, has made it a subject of interest in medicinal chemistry.[1] This document provides a comprehensive technical overview of Metiazinic acid, summarizing its chemical properties, synthesis, mechanism of action, and toxicological profile.

### **Core Chemical and Physical Properties**

**Metiazinic acid** is structurally characterized by a phenothiazine ring system with a methyl group at the nitrogen atom (N-10) and an acetic acid moiety at position C-2.[1][2] This structure imparts specific physicochemical properties that govern its pharmacological behavior.



| Property          | Value   |
|-------------------|---|
| IUPAC Name        | 2-(10-methylphenothiazin-2-<br>yl)acetic acid |
| Molecular Formula | C15H13NO2S                                    |
| Molecular Weight  | 271.3 g/mol                                   |
| CAS Number        | 13993-65-2                                    |
| Synonyms          | RP 16091, Soripal, Ambrunate                  |

### **Synthesis of Metiazinic Acid**

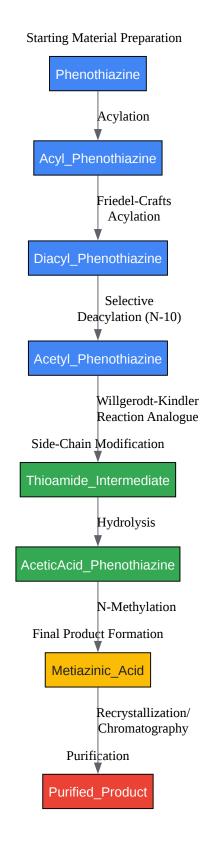
The synthesis of **Metiazinic acid** is rooted in the chemical modification of the phenothiazine backbone. A key synthetic route involves the acylation of phenothiazine, followed by specific modifications to introduce the acetic acid side chain.

## Experimental Protocol: Synthesis via 2-Acetylphenothiazine

The synthesis of **Metiazinic acid** can be achieved starting from the Friedel-Crafts acylation of 10-acylphenothiazine. The resulting 2,10-diacylphenothiazine undergoes deacylation of the N-10 position to yield 2-acylphenothiazine. Subsequent reactions, such as those analogous to the Willgerodt-Kindler reaction, can be employed to convert the acetyl group at the C-2 position into the desired acetic acid moiety. This is followed by methylation at the N-10 position to yield the final product, 2-(10-methylphenothiazin-2-yl)acetic acid.

Below is a logical workflow for the synthesis process.





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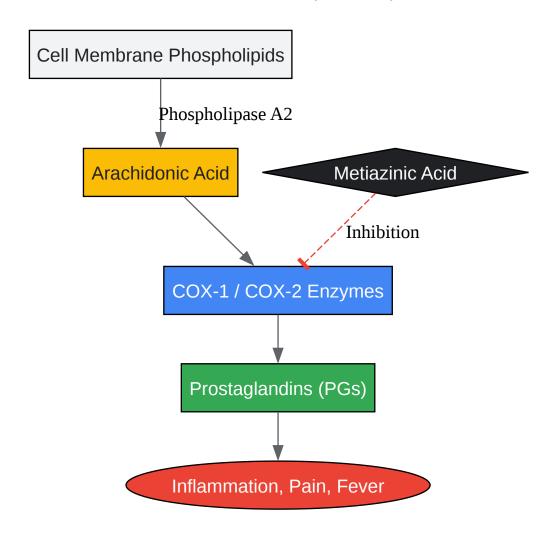
Caption: Logical workflow for the synthesis of **Metiazinic acid**.



# Mechanism of Action: Inhibition of Prostaglandin Synthesis

As a non-steroidal anti-inflammatory drug, the primary mechanism of action for **Metiazinic acid** is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, **Metiazinic acid** reduces the synthesis of these proinflammatory molecules.

The interaction of phenothiazines with various enzyme systems, including those involved in inflammatory pathways, has been a subject of study. These compounds are known to bind to proteins within cell membranes, which can affect enzyme activity.



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Caption: Mechanism of action of **Metiazinic acid** via COX inhibition.

While the primary mechanism is understood to be COX inhibition, the potential for phenothiazine derivatives to interact with other signaling pathways, such as the NF-κB or MAPK pathways, remains an area for further investigation. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and other mediators.

#### **Toxicology Profile**

The acute toxicity of **Metiazinic acid** has been evaluated in rodent models. The following table summarizes the reported median lethal dose (LD50) values.

| Species | Route of<br>Administration | LD50 Value | Reference |
|---------|----------------------------|------------|-----------|
| Rat     | Oral                       | 495 mg/kg  |           |
| Rat     | Intraperitoneal            | 365 mg/kg  |           |
| Rat     | Subcutaneous               | 405 mg/kg  |           |

Observed toxic effects at high doses in rats include behavioral changes such as somnolence, gastrointestinal hypermotility, diarrhea, and respiratory depression.

#### Conclusion

**Metiazinic acid** represents an interesting molecule within the landscape of non-steroidal anti-inflammatory drugs, distinguished by its phenothiazine core. Its mechanism of action is consistent with other NSAIDs, primarily through the inhibition of prostaglandin synthesis. While its clinical use has been established, further research into its specific interactions with COX isoforms and other inflammatory signaling pathways could provide deeper insights for the development of novel anti-inflammatory agents. The synthesis protocols, based on established organic chemistry reactions, offer a framework for the generation of analogues for further structure-activity relationship studies. The toxicological data provides a baseline for its safety profile. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development.



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#### References

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